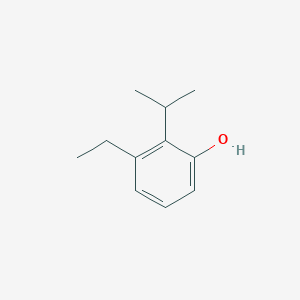

3-Ethyl-2-(propan-2-YL)phenol

Description

Significance of Phenolic Compounds in Chemical Research

Phenolic compounds are of paramount importance in chemical research due to their versatile reactivity and presence in a myriad of natural and synthetic materials. numberanalytics.comoregonstate.edu They serve as foundational building blocks for the synthesis of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. oregonstate.edunih.gov The reactivity of the phenolic ring allows for various substitution reactions, making them key intermediates in organic synthesis. wisdomlib.org Furthermore, the antioxidant properties of many phenolic compounds have spurred extensive research into their potential applications. ijhmr.comijhmr.com

Structural Classification and Nomenclature of Alkyl-Substituted Phenols

Alkyl-substituted phenols are a subclass of phenols where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by alkyl groups. slchemtech.comuobabylon.edu.iq The nomenclature of these compounds follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The carbon atom bearing the hydroxyl group is designated as position 1, and the remaining substituents are numbered to give them the lowest possible locants. teachy.aibyjus.com For instance, in 3-Ethyl-2-(propan-2-YL)phenol, the ethyl group is at the third position and the propan-2-yl (isopropyl) group is at the second position relative to the hydroxyl group.

The position and nature of the alkyl substituents significantly influence the physical and chemical properties of the phenol (B47542), including its acidity, solubility, and reactivity. teachy.aiuobabylon.edu.iq

Historical Context of Academic Investigation of Phenol Derivatives

The study of phenol and its derivatives has a rich history, dating back to the 19th century. Phenol itself, also known as carbolic acid, was famously used by Joseph Lister as a surgical antiseptic. britannica.com The development of Bakelite, the first synthetic plastic, by Leo Baekeland in 1909, was based on the reaction of phenol with formaldehyde, highlighting the industrial importance of phenolic chemistry from an early stage. wikipedia.orgresearchgate.net Over the decades, research has expanded to include a vast array of substituted phenols, driven by the desire to create new materials and understand the structure-activity relationships of these compounds. researchgate.netnih.gov The alkylation of phenols, a key process for producing many commercially important compounds, has been a subject of continuous investigation. wikipedia.orgjecibiochem.com

Rationale for Research on this compound

While extensive research exists for many alkylphenols, specific academic investigation into this compound is less documented in readily available literature. However, the rationale for studying such a compound can be inferred from the broader context of research on substituted phenols. The unique substitution pattern of an ethyl group at the meta-position and a bulky isopropyl group at the ortho-position to the hydroxyl group could lead to interesting steric and electronic effects.

Research into this specific isomer could be driven by:

The need for novel building blocks: Organic chemists are constantly seeking new molecules with specific functionalities to use in the synthesis of complex target structures.

Structure-property relationship studies: Understanding how the precise arrangement of alkyl groups affects the physical and chemical properties of a phenol can provide valuable insights for designing molecules with desired characteristics.

Potential biological activity: The biological effects of phenolic compounds can be highly dependent on their substitution patterns. Investigating novel isomers like this compound could uncover new biological activities.

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3-ethyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C11H16O/c1-4-9-6-5-7-10(12)11(9)8(2)3/h5-8,12H,4H2,1-3H3 |

InChI Key |

DUOPRVDPEYKWEU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)C(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies of 3 Ethyl 2 Propan 2 Yl Phenol Formation and Transformation

Mechanistic Investigations of Alkylation Reactions at Phenolic Rings

The introduction of ethyl and isopropyl groups onto a phenolic ring to form 3-Ethyl-2-(propan-2-YL)phenol is a classic example of a Friedel-Crafts alkylation reaction. jk-sci.combyjus.com This electrophilic aromatic substitution process involves the reaction of a phenol (B47542) with alkylating agents, such as alkyl halides, alkenes, or alcohols, in the presence of a catalyst. jk-sci.com

Role of Brønsted and Lewis Acid Catalysis in Phenol Functionalization

Both Brønsted and Lewis acids play a pivotal role in catalyzing the alkylation of phenols. jk-sci.comslchemtech.com Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are commonly employed to generate the electrophilic carbocation from an alkyl halide. byjus.comslchemtech.com The Lewis acid coordinates to the halogen atom of the alkyl halide, facilitating the departure of the halide ion and the formation of a carbocation. byjus.com This carbocation then acts as the electrophile in the subsequent attack on the electron-rich phenol ring. slchemtech.com

Brønsted acids, on the other hand, can be used when the alkylating agent is an alkene or an alcohol. jk-sci.comncert.nic.in The acid protonates the alkene or alcohol, leading to the formation of a carbocation. For instance, the reaction of phenol with propene in the presence of an acid catalyst would generate an isopropyl carbocation, which can then alkylate the phenol ring. A dual Brønsted/Lewis acid system, such as FeCl₃/HCl, has been shown to be effective for the tert-alkylation of phenols with tertiary alcohols. nih.gov

However, the hydroxyl group of phenol presents a challenge in Friedel-Crafts reactions. The lone pair of electrons on the oxygen atom can coordinate with the Lewis acid catalyst, deactivating it and reducing the reactivity of the aromatic ring. stackexchange.com This can lead to poor yields. To circumvent this, an excess of the catalyst is often required. stackexchange.com The choice of catalyst is critical, with a range of Lewis acids exhibiting varying activities, from very active (e.g., AlCl₃, AlBr₃) to mild (e.g., BCl₃, SnCl₄). jk-sci.com

The reaction can proceed through two main pathways: C-acylation/alkylation on the aromatic ring or O-acylation/alkylation on the phenolic oxygen. stackexchange.com High concentrations of the catalyst tend to favor C-alkylation, leading to the formation of hydroxyaryl ketones (in the case of acylation) which can then be reduced to the corresponding alkylphenols. stackexchange.com

| Catalyst Type | Role in Phenol Alkylation | Example |

| Lewis Acid | Generates carbocation from alkyl halide | AlCl₃, FeCl₃ byjus.comslchemtech.com |

| Brønsted Acid | Generates carbocation from alkene or alcohol | H₂SO₄, HF ncert.nic.in |

| Dual Brønsted/Lewis Acid | Synergistic catalysis for alkylation with alcohols | FeCl₃/HCl nih.gov |

Concerted Protonation/C-C Bond Formation Pathways

While the classical Friedel-Crafts mechanism involves a discrete carbocation intermediate, alternative pathways have been proposed, particularly in the context of modern catalytic systems. One such pathway is the concerted metalation-deprotonation (CMD) mechanism, which is common for C-H activation reactions catalyzed by late transition metals like palladium, rhodium, and iridium. wikipedia.org

In a CMD pathway, the cleavage of a C-H bond on the aromatic ring and the formation of a new carbon-metal bond occur in a single transition state, assisted by a base (often a carboxylate). wikipedia.orgresearchgate.net This mechanism avoids the formation of a high-energy carbocation intermediate. While more commonly discussed in the context of C-H functionalization with aryl or vinyl groups, the principles can be relevant to alkylation under certain catalytic conditions. wikipedia.org

The concerted nature of this process can be influenced by the electronic properties of the substrate and ligands. For instance, in palladium-catalyzed reactions, electron-rich substrates can lead to a more electrophilic concerted metalation-deprotonation (eCMD) mechanism, where the metal-carbon bond formation is more advanced than the carbon-hydrogen bond cleavage in the transition state. nih.gov

Formation and Reactivity of Quinone Methide Intermediates

Quinone methides (QMs) are highly reactive intermediates that can be involved in the chemistry of phenols. srce.hr ortho-Quinone methides (o-QMs) are of particular interest as they can be generated from phenols and subsequently undergo various transformations. nih.govnih.gov The formation of an o-QM can be promoted by the condensation of a phenol with an aldehyde or acetal, often catalyzed by a Lewis acid like an iron(III) salt. nih.gov

These intermediates are characterized by a polarized zwitterionic resonance structure, making the exocyclic carbon susceptible to nucleophilic attack. nih.gov This reactivity provides a pathway for the introduction of substituents onto the phenolic ring. For example, an o-QM can react with a nucleophile in a 1,4-conjugate addition reaction, leading to the formation of a substituted phenol after rearomatization. nih.gov

Transition metals can also play a role in the generation and stabilization of o-quinone methide complexes. acs.org For instance, palladium-catalyzed reactions of vinyl phenols can proceed through an o-QM intermediate, allowing for the difunctionalization of the vinyl group. nih.gov Theoretical studies have confirmed the viability of QM formation in base-catalyzed phenol-formaldehyde reactions, highlighting two potential mechanisms: an elimination unimolecular conjugate base (E1cb) pathway and a water-aided intramolecular water elimination pathway. mdpi.com

Oxidation and Reduction Pathways of Phenolic Structures

Phenolic compounds, including this compound, can undergo oxidation and reduction reactions, leading to a variety of products. These transformations are of significant interest in both synthetic chemistry and industrial processes.

Mechanisms of Oxidative Polymerization

The oxidative polymerization of phenols is a process that can lead to the formation of poly(phenylene oxide)s (PPOs) and other polymeric structures. acs.orgacs.org The reaction is typically initiated by the oxidation of the phenol to a phenoxy radical. nih.gov This can be achieved using various oxidizing agents, including enzymatic catalysts like peroxidases or chemical catalysts such as copper salts in the presence of oxygen. scite.airesearchgate.net

The mechanism of polymerization can be complex and may involve several competing pathways:

Radical-Radical Coupling: Two phenoxy radicals can couple directly to form a dimer. Depending on the resonance distribution of the radical, this can lead to C-C or C-O bond formation. nih.gov

Radical-Phenol Coupling: A phenoxy radical can react with a neutral phenol molecule. nih.gov

Redistribution: The initial dimeric products can undergo further oxidation and rearrangement, leading to a random distribution of monomer units in the final polymer. This has been observed in the oxidative coupling of mixed dimers of 2,6-disubstituted phenols. acs.orgscite.ai

The structure of the resulting polymer is highly dependent on the substitution pattern of the starting phenol and the reaction conditions. For 2,6-disubstituted phenols, oxidative coupling primarily leads to the formation of linear poly(1,4-arylene oxide)s. acs.org The process is considered a free-radical chain reaction with characteristics of a polycondensation, where polymer growth occurs through the coupling of polymer molecules. acs.org

| Oxidative Coupling Pathway | Description |

| Radical-Radical Coupling | Direct reaction between two phenoxy radicals. nih.gov |

| Radical-Phenol Coupling | Reaction of a phenoxy radical with a phenol molecule. nih.gov |

| Redistribution | Rearrangement of initial products leading to random polymer structures. acs.orgscite.ai |

Mechanistic Aspects of Selective Hydrodeoxygenation

Selective hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived phenolic compounds into valuable chemicals and fuels by removing the hydroxyl group while preserving the aromatic ring. researchgate.netrsc.org This reaction is typically carried out using heterogeneous catalysts, often based on noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru), or non-noble metals like nickel (Ni). researchgate.netdigitellinc.com

The mechanism of HDO of phenols on metal catalysts is complex and can proceed through several pathways: researchgate.net

Direct Deoxygenation (DDO): This pathway involves the direct cleavage of the C-O bond without prior hydrogenation of the aromatic ring. Theoretical studies suggest that on some metal surfaces, like Fe(110), this can be a favorable route. aiche.org

Hydrogenation-Dehydration (HYD): In this pathway, the aromatic ring is first hydrogenated to form a cyclohexanol (B46403) intermediate, which is then dehydrated and further hydrogenated to yield a cycloalkane.

Tautomerization-Hydrogenation: A proposed mechanism involves the tautomerization of the phenol to its keto form (a cyclohexadienone). The C=O bond in this tautomer can then be hydrogenated, facilitating the removal of the oxygen atom. acs.org The interaction between the oxygen of the keto-tautomer and oxophilic sites on the catalyst support (e.g., TiO₂, ZrO₂) can promote the selective hydrogenation of the C=O bond, leading to the formation of benzene (B151609). acs.org

The choice of catalyst and support significantly influences the product distribution. acs.org For instance, Pd supported on TiO₂ or ZrO₂ has shown high selectivity towards benzene in phenol HDO, while Pd on SiO₂ or Al₂O₃ tends to produce more cyclohexanone. acs.org The presence of water can also play a synergistic role, promoting the C-O bond scission and preventing side reactions in some catalytic systems. rsc.org

| HDO Pathway | Description | Key Intermediates |

| Direct Deoxygenation (DDO) | Direct cleavage of the C-O bond. aiche.org | - |

| Hydrogenation-Dehydration (HYD) | Ring hydrogenation followed by dehydration. | Cyclohexanol |

| Tautomerization-Hydrogenation | Tautomerization to keto form, then hydrogenation of C=O. acs.org | Cyclohexadienone |

Rearrangement Reactions and Isomerization Processes in Substituted Phenols

Rearrangement reactions are fundamental in organic chemistry, often involving the migration of an atom or a larger molecular fragment within a molecule. byjus.commasterorganicchemistry.com In the context of substituted phenols, these rearrangements can significantly impact the final product composition.

Alkyl Migration Phenomena in Aromatization Steps

The synthesis of alkylated phenols often involves steps where alkyl groups migrate around the aromatic ring. This phenomenon is a key factor in determining the isomeric distribution of the products. researchgate.net The migration of an alkyl group can be an intramolecular process, described by an ionic rearrangement mechanism, especially under acidic conditions which lower the energy barriers for these shifts. researchgate.net

The aromatization process itself can be influenced by the presence of alkali ions, which can alter the degradation pathway of phenolates and promote aromatization at lower temperatures. nih.gov This is hypothesized to occur through the weakening of C-H bonds on the aromatic ring, facilitating the formation of radical species that drive the reaction. nih.gov

The relative stability of the resulting carbocation intermediates often dictates the preferred migration pathway. For instance, branched alkyl groups have been observed to migrate preferentially over linear ones in certain organometallic complexes, a phenomenon driven by the formation of more stable intermediates. researchgate.net This principle can be extrapolated to the rearrangement of alkylphenols, where the formation of a more stable secondary or tertiary carbocation during the migration process would be favored.

The stereochemistry of the migrating alkyl group is often retained during the insertion process, providing evidence for a concerted and intramolecular mechanism. libretexts.org

Ipso-Substitution Mechanisms in Phenols

Ipso-substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent already present on the aromatic ring, at the same carbon position (the ipso position). asm.orgresearchgate.net This mechanism is particularly relevant in the transformation of substituted phenols. asm.orgresearchgate.net

The process typically involves the attack of an electrophile on the carbon atom bearing a substituent, leading to the formation of a transient cyclohexadienone intermediate. researchgate.net The nature of the substituent being replaced influences the reaction. Depending on its electron-withdrawing or electron-donating properties, the substituent can leave as a cation or an anion. asm.orgresearchgate.net For instance, in the microbial degradation of certain alkylphenols, an initial hydroxylation at the ipso position is followed by the release of the alkyl side chain as a cation. asm.org

This mechanism is not limited to biological systems and has been observed in reactions with various electrophiles. For example, the reaction of some nitrophenols with fuming nitric acid can involve methyl migration to an adjacent carbon, a process that can be rationalized through an ipso-attack followed by rearrangement. canterbury.ac.nz

Kinetic Modeling and Reaction Rate Determinations

Kinetic modeling and the determination of reaction rates are essential for understanding and predicting the outcomes of chemical reactions. For the synthesis of this compound, these studies provide insights into how different factors affect the reaction's speed and the relative amounts of different isomers formed.

Influence of Reaction Parameters on Regioselectivity and Conversion

Temperature: Generally, an increase in reaction temperature leads to a higher conversion of phenol. iitm.ac.in Temperature can also influence the ratio of O-alkylation (formation of an ether) to C-alkylation (formation of an alkylphenol) and the ratio of ortho- to para-isomers. iitm.ac.in In some cases, higher temperatures favor the formation of the O-alkylated product and the ortho-isomer of the C-alkylated product. iitm.ac.in

Catalyst: The choice of catalyst is critical. Solid acid catalysts, such as zeolites, are commonly used in phenol alkylation. iitm.ac.in The acidic properties of the catalyst, including the strength and density of acid sites, significantly affect the reaction. grafiati.com For instance, catalysts with a higher amount of acid sites and lower acid strength have been shown to exhibit better catalytic performance and stability in some alkylation reactions. grafiati.com The pore structure of zeolites can also influence product selectivity by creating steric hindrance that favors the formation of certain isomers. pnnl.gov

Reactant Mole Ratio: The ratio of phenol to the alkylating agent can impact product distribution. For example, in the alkylation of phenol with 1-octene (B94956), the formation of the C-alkylate increases with a higher concentration of the olefin. iitm.ac.in

The following table summarizes the influence of various parameters on phenol alkylation reactions.

| Parameter | Effect on Conversion | Effect on Regioselectivity (o-/p- ratio) | Effect on O-/C-Alkylation Ratio | Source |

| Temperature | Increases with increasing temperature | Can increase with temperature | Can increase with temperature | iitm.ac.in |

| Catalyst Acidity | Higher acid amount can increase conversion | Can be influenced by acid site strength and density | Stronger acid sites may favor C-alkylation | iitm.ac.ingrafiati.com |

| Reactant Mole Ratio | Increases with higher alkylating agent concentration | Not significantly affected in some cases | Decreases with higher alkylating agent concentration | iitm.ac.in |

Determination of Rate Constants and Activation Energies

To quantify the effects of different parameters and to build predictive models, it is essential to determine the rate constants and activation energies for the individual steps of the reaction.

The kinetics of phenol alkylation can be complex, often involving multiple parallel and consecutive reactions. For instance, the alkylation of phenol with isopropanol (B130326) to produce propofol (B549288) (2,6-diisopropylphenol) involves the initial formation of 2-isopropylphenol (B134262), followed by its further isopropylation. researchgate.net

Kinetic studies have been performed for various phenol alkylation reactions. For example, in the esterification of POCl₃ with isopropylphenols, the rate constants and activation energies for the individual steps were calculated, revealing that the 4-isopropylphenol (B134273) isomer reacts significantly faster than the 2-isopropylphenol isomer at a given temperature. grafiati.com

Kinetic models can be developed to simulate the reaction progress and predict product distribution under different conditions. These models often incorporate rate constants for each elementary step, as well as adsorption and equilibrium constants. unive.itnih.govsemanticscholar.org For example, a kinetic model for the alkylation of phenol with 1-octene was developed assuming a second-order parallel reaction mechanism. iitm.ac.in

The table below presents hypothetical kinetic data for a typical phenol alkylation reaction to illustrate the concepts.

| Reaction Step | Rate Constant (k) at T1 | Activation Energy (Ea) (kJ/mol) |

| O-Alkylation | k_O | E_a,O |

| ortho-C-Alkylation | k_ortho | E_a,ortho |

| para-C-Alkylation | k_para | E_a,para |

Advanced Spectroscopic and Structural Characterization Techniques for 3 Ethyl 2 Propan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3-Ethyl-2-(propan-2-YL)phenol, with its molecular formula C11H16O, specific NMR experiments can map out the precise connectivity and spatial relationships of all atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and alkyl groups on the aromatic ring.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as a complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm). The specific splitting patterns are determined by the coupling between adjacent protons.

Phenolic Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which is concentration and solvent dependent but generally appears between δ 4.5-7.5 ppm.

Isopropyl Protons (-CH(CH₃)₂): This group will give rise to a septet for the methine proton and a doublet for the six equivalent methyl protons.

Ethyl Protons (-CH₂CH₃): The ethyl group will be represented by a quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, as they are all in unique chemical environments. The chemical shifts provide insight into the electronic environment of each carbon atom. Carbons attached to the electronegative oxygen atom will be shifted downfield.

Here is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~150-155 |

| C2-CH(CH₃)₂ | - | ~135-140 |

| C3-CH₂CH₃ | - | ~140-145 |

| Aromatic CH | ~6.7-7.2 (multiplet) | ~115-130 |

| Phenolic OH | ~4.5-7.5 (broad singlet) | - |

| Isopropyl CH | ~3.0-3.4 (septet) | ~25-30 |

| Isopropyl CH₃ | ~1.2 (doublet) | ~22-24 |

| Ethyl CH₂ | ~2.6 (quartet) | ~23-28 |

| Ethyl CH₃ | ~1.2 (triplet) | ~13-16 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, between the isopropyl methine and methyl protons, and between the ethyl methylene and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link each proton signal to its corresponding carbon signal, for instance, the aromatic proton signals to the aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the substitution pattern on the benzene ring. For example, the protons of the ethyl group would show correlations to the C2, C3, and C4 carbons of the aromatic ring, confirming its position at C3. Similarly, the isopropyl methine proton would show correlations to the C1, C2, and C3 carbons, confirming its position at C2.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

The FT-IR and Raman spectra of this compound will display characteristic absorption bands corresponding to its specific functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H (Phenol) | Stretching | 3200-3600 (broad) | FT-IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | FT-IR, Raman |

| C-H (Alkyl) | Stretching | 2850-3000 | FT-IR, Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | FT-IR, Raman |

| C-O (Phenol) | Stretching | 1200-1260 | FT-IR, Raman |

| C-H (Alkyl) | Bending | 1375-1470 | FT-IR, Raman |

Subtle shifts in the vibrational frequencies can provide information about the different possible conformations of the molecule, particularly concerning the orientation of the isopropyl and ethyl groups relative to the phenol (B47542) ring. Theoretical calculations are often used in conjunction with experimental spectra to assign these conformational-sensitive vibrational modes.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₁₁H₁₆O), the molecular weight is approximately 164.24 g/mol . guidechem.com

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 164. A prominent fragmentation pattern would involve the loss of alkyl groups. Key expected fragments include:

[M-15]⁺: Loss of a methyl group (CH₃) from the isopropyl group, resulting in a fragment at m/z 149.

[M-29]⁺: Loss of an ethyl group (C₂H₅), leading to a fragment at m/z 135.

[M-43]⁺: Loss of an isopropyl group (C₃H₇), producing a fragment at m/z 121.

The relative abundance of these fragment ions provides further evidence for the proposed structure.

| Ion | m/z (expected) | Identity |

| [C₁₁H₁₆O]⁺ | 164 | Molecular Ion |

| [C₁₀H₁₃O]⁺ | 149 | [M-CH₃]⁺ |

| [C₉H₁₁O]⁺ | 135 | [M-C₂H₅]⁺ |

| [C₈H₉O]⁺ | 121 | [M-C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₁₁H₁₆O, HRMS provides an experimental mass value that can be compared to the theoretically calculated exact mass.

The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O). The monoisotopic mass of this compound has been determined to be 164.120115130 Da. This high-precision measurement allows for differentiation from other compounds that may have the same nominal mass but different elemental formulas, thereby confirming the molecular formula with high confidence.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O |

| Calculated Monoisotopic Mass (Da) | 164.120115130 |

| Nominal Mass (Da) | 164 |

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to providing the exact mass of the molecular ion, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), induces fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that provides critical information for structural elucidation. While a specific experimental spectrum for this compound is not detailed in publicly available literature, the expected fragmentation can be predicted based on established principles for substituted phenols and alkylbenzenes. libretexts.orgdocbrown.info

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecule's mass (164.12). Key fragmentation pathways would likely include:

Benzylic Cleavage: The bonds adjacent to the aromatic ring are prone to cleavage. Loss of a methyl radical (•CH₃) from the isopropyl group would result in a significant fragment at m/z 149 ([M-15]⁺).

Loss of the Ethyl Group: Cleavage of the ethyl group would lead to a fragment at m/z 135 ([M-29]⁺).

Loss of Propylene (B89431): A characteristic rearrangement for isopropyl-substituted aromatics can lead to the loss of propylene (C₃H₆), resulting in a fragment at m/z 122.

Phenolic Fragmentation: Phenols can undergo characteristic loss of carbon monoxide (CO) or a formyl radical (HCO•), leading to fragments at m/z 136 ([M-28]⁺) and m/z 135 ([M-29]⁺), respectively. youtube.comresearchgate.net

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion ([M]⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 135 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 122 | [M - C₃H₆]⁺ | Loss of propylene via rearrangement |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which a detailed atomic model can be built. nih.gov This model provides exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing. researchgate.netacs.org

As of now, specific crystallographic data (e.g., unit cell dimensions, space group) for this compound have not been reported in publicly accessible crystallographic databases. However, a hypothetical analysis would be expected to reveal:

The planar conformation of the benzene ring.

The spatial orientation of the ethyl and isopropyl substituents relative to the phenol's hydroxyl group.

Intermolecular hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule, a characteristic feature in the crystal structures of phenols.

Obtaining such data would require the successful growth of a single crystal of this compound suitable for diffraction analysis.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. shu.ac.uk The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.orgyoutube.com For aromatic compounds like this compound, the most significant absorptions are due to π → π* transitions within the benzene ring.

Phenols typically exhibit two primary absorption bands. The presence of alkyl substituents (ethyl and isopropyl groups) on the benzene ring acts as an auxochrome, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted phenol. slideshare.net

While a specific experimental spectrum is not available, the expected UV-Vis absorption data can be predicted based on the behavior of similar alkylphenols.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Expected λₘₐₓ (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~210-220 | π → π | Benzene Ring (E2-band) |

| ~270-285 | π → π | Benzene Ring (B-band) |

The exact position and intensity of these peaks can be influenced by the solvent used for the analysis due to solvatochromic effects.

Computational Chemistry and Theoretical Studies of 3 Ethyl 2 Propan 2 Yl Phenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed for their balance of accuracy and computational efficiency. acs.orgacs.org For phenolic compounds, the DFT method, particularly using the B3LYP functional with a basis set like 6-311G(d,p), has been shown to provide reliable results for geometry and electronic properties. researchgate.netresearchgate.net

Geometry Optimization and Molecular Conformation Studies

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net

For 3-Ethyl-2-(propan-2-YL)phenol, this would involve mapping the potential energy surface to find the global minimum. The orientation of the ethyl, propan-2-yl, and hydroxyl groups relative to the phenol (B47542) ring is critical. The calculations would reveal the most stable conformation, considering steric hindrance and intramolecular interactions, such as potential hydrogen bonding involving the hydroxyl group.

Illustrative Optimized Geometrical Parameters

Below is a table representing typical geometrical parameters that would be determined for this compound, based on standard values for phenolic structures.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-O | ~1.36 | |

| O-H | ~0.96 | |

| C-C (alkyl) | ~1.53 - 1.54 | |

| Bond Angles (°) | C-C-C (aromatic) | ~120 |

| C-O-H | ~109 | |

| C-C-C (isopropyl) | ~110 | |

| Dihedral Angles (°) | C-C-O-H | ~0 or 180 |

Note: These values are illustrative and would be precisely determined through DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic ring.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. researchgate.net This helps identify the electron-rich and electron-deficient centers in the molecule, providing insight into its electrostatic interactions.

Exemplary Electronic Properties

| Property | Description | Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | ~ 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species. asianresassoc.org

Red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack. For this compound, this region would be concentrated around the oxygen atom of the hydroxyl group.

Blue regions indicate positive electrostatic potential (electron-deficient areas) and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the hydroxyl hydrogen.

Green regions represent neutral potential.

The MEP map for this compound would clearly illustrate the nucleophilic character of the phenolic oxygen and the electrophilic nature of the hydroxyl hydrogen, guiding the prediction of its reactive sites. researchgate.net

Reactivity and Selectivity Prediction

Computational methods can also be used to predict the reactivity and selectivity of a molecule in chemical reactions. This is achieved by calculating various reactivity descriptors derived from the electronic structure.

Calculation of Fukui Functions and Local Reactivity Descriptors

While MEP maps provide a qualitative picture of reactivity, local reactivity descriptors like Fukui functions offer a more quantitative approach. These descriptors are derived from conceptual DFT and help to identify which atoms within a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack.

Computational Elucidation of Reaction Pathways and Transition States

Beyond predicting static reactivity, computational chemistry can model entire reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed.

For this compound, this could be applied to study reactions such as oxidation, electrophilic aromatic substitution, or O-H bond dissociation. acs.orgnih.gov For example, calculating the O-H Bond Dissociation Energy (BDE) is critical for assessing antioxidant activity, as it relates to the ease of hydrogen atom donation to scavenge free radicals. acs.org Computational studies can determine the activation energies for different potential reactions, thereby predicting the most likely reaction pathway and the selectivity of the products formed.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to understand the molecule's electronic structure and bonding.

The calculation of theoretical vibrational spectra, such as Infrared (IR) and Raman, is a cornerstone of computational chemistry for structural elucidation.

Research Findings and Methodology

The standard approach for calculating vibrational spectra involves Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is commonly used for phenolic compounds. tandfonline.comnih.gov

The process begins with a geometry optimization to find the lowest energy conformation of the this compound molecule. Following optimization, a frequency calculation is performed at the same level of theory. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

The raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor. researchgate.net The assignment of specific vibrational modes (e.g., O-H stretch, C-H bend, ring deformation) to the calculated frequencies is achieved through analysis of the potential energy distribution (PED). nih.gov

Interactive Table 1: Illustrative Example of Calculated Vibrational Frequencies for a Substituted Phenol (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT vibrational frequency calculation for a molecule like this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (PED) |

| ν(O-H) | 3650 | 55.4 | 102.1 | O-H stretch |

| ν(C-H) aromatic | 3080 | 12.1 | 150.5 | Aromatic C-H stretch |

| ν(C-H) alkyl asymmetric | 2965 | 85.3 | 88.7 | Asymmetric C-H stretch (ethyl, isopropyl) |

| ν(C-H) alkyl symmetric | 2875 | 60.8 | 75.4 | Symmetric C-H stretch (ethyl, isopropyl) |

| ν(C=C) aromatic | 1610 | 25.6 | 180.2 | Aromatic ring C=C stretch |

| δ(C-H) alkyl | 1450 | 45.7 | 40.3 | Alkyl C-H bend (scissoring) |

| δ(O-H) in-plane | 1350 | 70.2 | 35.1 | O-H in-plane bend |

| ν(C-O) | 1250 | 95.1 | 60.9 | C-O stretch |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for confirming molecular structures.

Research Findings and Methodology

The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent and reliable approach for calculating NMR isotropic shielding tensors. researchgate.netnih.gov This calculation is typically performed using DFT (e.g., at the B3LYP/6-311+G(d,p) level) on the previously optimized molecular geometry. researchgate.net

The GIAO calculation yields absolute shielding values (σ) for each nucleus (e.g., ¹H and ¹³C). To be useful, these must be converted into chemical shifts (δ) relative to a reference standard, usually Tetramethylsilane (TMS). This is done by calculating the isotropic shielding of TMS at the identical level of theory and applying the formula: δ_sample = σ_TMS - σ_sample. imist.ma

For enhanced accuracy, especially for molecules capable of hydrogen bonding like phenols, solvent effects can be incorporated into the calculations using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netliverpool.ac.uk The accuracy of the method is validated by plotting the calculated chemical shifts against experimental values, where a strong linear correlation indicates a reliable prediction. tandfonline.comresearchgate.net

Interactive Table 2: Illustrative Example of Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT-GIAO calculation for a molecule like this compound, referenced to TMS.)

| Atom Type | Atom Position (IUPAC) | Calculated Chemical Shift (δ, ppm) |

| ¹H NMR | ||

| OH | 4.85 | |

| Aromatic H-4 | 6.95 | |

| Aromatic H-5 | 7.10 | |

| Aromatic H-6 | 6.80 | |

| Isopropyl CH | 3.20 | |

| Ethyl CH₂ | 2.60 | |

| Isopropyl CH₃ | 1.25 | |

| Ethyl CH₃ | 1.18 | |

| ¹³C NMR | ||

| C1 (C-OH) | 154.0 | |

| C2 (C-isopropyl) | 138.5 | |

| C3 (C-ethyl) | 140.0 | |

| C4 | 118.0 | |

| C5 | 128.5 | |

| C6 | 115.5 | |

| Isopropyl CH | 26.8 | |

| Ethyl CH₂ | 23.0 | |

| Isopropyl CH₃ | 22.5 | |

| Ethyl CH₃ | 14.1 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. nih.govresearchgate.net

Research Findings and Methodology

An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with an explicit solvent like water, to mimic solution conditions. The interactions between all atoms are governed by a force field (e.g., AMBER, CHARMM, OPLS), which is a set of empirical energy functions. mdpi.com

The simulation protocol generally involves:

System Setup: Placing the optimized structure of the phenol into a periodic box of solvent molecules.

Minimization: Removing any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to the desired level (e.g., using NVT and NPT ensembles) to achieve a stable state.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to collect data on the trajectory of all atoms.

Analysis of the resulting trajectory can reveal key dynamic properties, such as the rotational freedom of the ethyl and isopropyl side chains, the conformational preferences of the hydroxyl group, the formation and lifetime of hydrogen bonds with solvent molecules, and the molecule's diffusion coefficient. nih.govacs.org

Interactive Table 3: Typical Parameters for a Molecular Dynamics Simulation Setup (Note: These are representative parameters for a simulation of a substituted phenol in an aqueous solution.)

| Parameter | Value / Description |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å buffer from solute to box edge |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (25 °C), maintained with a Nosé-Hoover thermostat |

| Pressure | 1 atm, maintained with a Parrinello-Rahman barostat |

| Integration Timestep | 2 fs (femtoseconds) |

| Simulation Length | 100 ns (nanoseconds) |

| Boundary Conditions | Periodic Boundary Conditions (PBC) |

| Non-bonded Cutoff | 12 Å |

| Long-range Ewald | Particle Mesh Ewald (PME) for long-range electrostatics |

Coordination Chemistry and Metal Complexation of 3 Ethyl 2 Propan 2 Yl Phenol Derivatives

Ligand Design and Synthesis Utilizing Phenolic Moieties

The design and synthesis of ligands based on phenolic backbones are a cornerstone of modern coordination chemistry. The hydroxyl group of the phenol (B47542) provides a primary binding site, while the substituents on the aromatic ring allow for the modulation of the ligand's steric and electronic properties.

One of the most effective strategies for creating robust metal complexes is the use of chelating ligands, which bind to the metal center through multiple donor atoms. For phenolic compounds, this is often achieved by introducing additional coordinating groups onto the phenol ring. A prominent class of such ligands are the phenoxy-imino ligands, which are typically synthesized through the condensation reaction of a substituted salicylaldehyde (B1680747) with a primary amine. While 3-Ethyl-2-(propan-2-YL)phenol itself does not possess an aldehyde group for direct conversion into a phenoxy-imino ligand, it can be functionalized to introduce such a group, or used as a precursor in multi-step synthetic routes.

The synthesis of phenoxy-imino ligands generally involves the reaction of a salicylaldehyde derivative with an amine, leading to the formation of a Schiff base. These ligands are bidentate, coordinating to a metal ion through the deprotonated phenolic oxygen and the imine nitrogen atom. The steric bulk on the phenol ring, such as the ethyl and isopropyl groups in this compound derivatives, plays a crucial role in stabilizing the resulting metal complexes and influencing their catalytic activity. For instance, aluminum complexes of phenoxy-imine ligands have been extensively studied as catalysts for ring-opening polymerization of cyclic esters like ε-caprolactone. psu.edu The substituents on both the phenoxy and the imino fragments of the ligand have been shown to significantly impact the catalytic performance. psu.edu Similarly, cobalt complexes bearing 2,6-bis(imino)phenoxy ligands have been synthesized and characterized, demonstrating the versatility of this ligand class. researchgate.net

The general synthetic approach for phenoxy-imino ligands derived from a hypothetical formylated this compound is depicted below:

General Synthesis of Phenoxy-Imino Ligands

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Substituted Salicylaldehyde | Primary Amine (R-NH₂) | Phenoxy-Imino Ligand (Schiff Base) |

The spatial arrangement of atoms and groups within a ligand, known as steric effects, is a critical factor in determining the geometry, stability, and reactivity of metal complexes. numberanalytics.comnumberanalytics.com In the case of ligands derived from this compound, the ortho-isopropyl and adjacent ethyl groups impose significant steric hindrance around the phenolic oxygen donor atom. numberanalytics.comwikipedia.org

This steric bulk can lead to several important consequences in metal coordination:

Coordination Number and Geometry: The bulky substituents can prevent a large number of ligands from coordinating to the metal center, often favoring lower coordination numbers. For example, a metal that might typically adopt an octahedral geometry with less bulky ligands could be forced into a tetrahedral or square planar geometry. numberanalytics.com This distortion from ideal geometries can create a more open coordination sphere, which can be beneficial for catalytic applications by facilitating substrate access to the metal center. numberanalytics.com

Bond Lengths and Angles: Steric repulsion between the bulky ligands and other coordinated groups can lead to elongated metal-ligand bond lengths and distorted bond angles. numberanalytics.com

Stabilization of Reactive Species: The steric hindrance can protect the metal center from unwanted side reactions, such as dimerization or decomposition, thereby stabilizing reactive intermediates in a catalytic cycle. wikipedia.org

Selectivity in Catalysis: The steric environment created by the ligands can influence the selectivity of a catalytic reaction by dictating the orientation of the substrate as it approaches the metal center. numberanalytics.com For instance, in polymerization reactions, the steric properties of the ligand can control the stereochemistry of the resulting polymer.

The "cone angle" is a useful concept for quantifying the steric bulk of a ligand. wikipedia.org While not explicitly calculated for this compound derivatives in the available literature, it can be inferred that the combination of ethyl and isopropyl groups would result in a large cone angle, significantly impacting the coordination environment of a metal center.

Metal Ion Binding Studies with Phenol Derivatives

The interaction of substituted phenols with various metal ions has been a subject of extensive research, leading to a rich library of metal-phenol complexes with diverse structures and properties.

Derivatives of sterically hindered phenols are known to form stable complexes with a wide range of transition metal ions. The choice of the metal ion is crucial as it determines the electronic properties, magnetic behavior, and potential catalytic activity of the resulting complex.

Studies on analogous hindered phenol systems have demonstrated successful complexation with several first-row transition metals. For example, nickel(II) complexes with phenoxy-imine ligands have been synthesized and characterized. ijnrd.org The coordination of phenol to nickel(II) acetylacetonate (B107027) has been shown to modulate its catalytic activity in oxidation reactions. nih.gov Similarly, cobalt(II) complexes with bis(imino)phenoxy ligands have been prepared and structurally characterized. researchgate.net The synthesis of manganese, cobalt, nickel, copper, and zinc complexes with various Schiff base ligands derived from substituted phenols is also well-documented. researchgate.net While direct studies on this compound are scarce, the established reactivity of similar phenolic ligands suggests that it would readily form complexes with these metal ions. The formation of such complexes can often be monitored by techniques like UV-Vis spectroscopy, where a shift in the absorption bands upon metal coordination is observed. nih.gov

Examples of Transition Metal Complexes with Substituted Phenol Ligands

| Metal Ion | Ligand Type | Resulting Complex |

|---|---|---|

| Ni(II) | Phenoxy-imino | [Ni(L)X₂] (L = phenoxy-imino ligand, X = halide or other anion) |

| Co(II) | Bis(imino)phenoxy | [Co(L)Cl₂] (L = bis(imino)phenoxy ligand) |

| Mn(II) | Schiff Base | [Mn(L)₂(H₂O)₂] |

| Cu(II) | Schiff Base | [Cu(L)₂] |

The characterization of metal-phenol complexes is essential to understand their structure and bonding. A variety of spectroscopic and analytical techniques are employed for this purpose. The coordination mode describes how the ligand binds to the metal, while the geometry refers to the spatial arrangement of the ligands around the metal center.

In the absence of X-ray data, spectroscopic methods offer valuable insights:

Infrared (IR) Spectroscopy: The C=N stretching frequency of the imine group in the IR spectrum typically shifts upon coordination to a metal ion, providing evidence of bonding. The disappearance of the phenolic O-H stretch also indicates deprotonation and coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of the ligand protons and carbons upon complexation, confirming the coordination mode.

UV-Visible Spectroscopy: The electronic transitions in the complex, which are sensitive to the coordination environment, can be studied using UV-Vis spectroscopy.

Magnetic Susceptibility Measurements: This technique helps in determining the oxidation state and spin state of the metal ion in paramagnetic complexes.

The steric bulk of the this compound moiety is expected to enforce a specific coordination geometry, likely a distorted tetrahedral or square planar arrangement, depending on the metal ion and other coordinating ligands. numberanalytics.com

Catalytic and Materials Applications of Metal-Phenol Complexes

Metal complexes derived from sterically hindered phenols have shown significant promise in various catalytic processes and as building blocks for advanced materials. The tunability of the ligand framework allows for the optimization of the complex's performance for a specific application.

Metal complexes of substituted phenols are active as catalysts in a variety of organic transformations. For example, aluminum complexes with phenoxy-imine ligands are effective catalyst precursors for the ring-opening polymerization of ε-caprolactone, producing biodegradable polyesters. psu.edu The catalytic activity in such systems is highly dependent on the steric and electronic nature of the substituents on the phenoxy ligand. psu.edu Group IV metal complexes, including those with salicylaldiminato ligands, have been explored as catalyst precursors for ethylene (B1197577) polymerization. researchgate.net Furthermore, dinuclear complexes have been investigated for their synergistic catalytic activity in various polymerization reactions, highlighting the importance of the ligand architecture in bringing multiple metal centers into proximity. nih.gov

The antioxidant properties of hindered phenols are well-known, and their metal complexes can also exhibit interesting redox behavior. mdpi.comvinatiorganics.com For instance, the coordination of phenol to a nickel complex can switch its function from an antioxidant to a catalyst for selective oxidation. nih.gov

In the realm of materials science, metal-phenolic networks (MPNs) have emerged as a class of versatile materials with applications in areas such as drug delivery and coatings. nih.gov The ability of phenolic compounds to coordinate with various metal ions allows for the self-assembly of these networks. The specific structure and properties of the MPNs can be controlled by the choice of the phenol and the metal ion. nih.gov While not explicitly demonstrated for this compound, its derivatives could potentially be used to create novel MPNs with tailored properties.

Potential Applications of Metal Complexes of this compound Derivatives

| Application Area | Type of Complex/Material | Potential Role of the Ligand |

|---|---|---|

| Catalysis | Polymerization Catalysts | Control of polymer properties through steric and electronic effects. |

| Catalysis | Oxidation Catalysts | Stabilization of reactive metal-oxo species and modulation of redox potential. |

| Materials Science | Metal-Phenolic Networks | Formation of functional materials with controlled porosity and stability. |

Exploration in Homogeneous and Heterogeneous Catalysis

There are no available studies on the use of metal complexes derived from this compound in either homogeneous or heterogeneous catalysis. Research in this area would typically involve the synthesis of metal-ligand complexes and their subsequent testing in various catalytic reactions, such as polymerization, oxidation, or cross-coupling reactions. However, no such investigations have been reported for this specific ligand.

Applications of 3 Ethyl 2 Propan 2 Yl Phenol As a Precursor in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Synthesis

A thorough search for the use of 3-Ethyl-2-(propan-2-YL)phenol as a foundational molecule in complex organic synthesis yielded limited specific examples.

Synthesis of Aryloxypropanoic Acid Derivatives

There is no specific information available in the searched literature detailing the synthesis of aryloxypropanoic acid derivatives directly from this compound. While the synthesis of aryloxypropanoic acid derivatives is a known class of chemical reactions, the use of this specific phenol (B47542) as a starting material is not documented in the provided search results.

Intermediate in the Preparation of Advanced Synthetic Compounds

Similarly, the role of this compound as a crucial intermediate in the synthesis of other advanced compounds is not explicitly detailed. Chemical intermediates are fundamental to multi-step synthesis, but the specific pathways and resulting advanced compounds originating from this compound are not described in the available data.

Polymer and Resin Chemistry

The application of this compound in the field of polymer and resin chemistry also appears to be an area with minimal specific documentation.

Incorporation into Phenolic Resins

Phenolic resins are a significant class of polymers, typically formed through the reaction of a phenol or substituted phenol with an aldehyde, such as formaldehyde. These resins, including Novolaks and Resoles, are valued for their heat resistance and mechanical properties. While various alkylphenols can be used in the production of phenolic resins to modify their properties, there is no specific mention in the search results of this compound being incorporated into these resins. The literature discusses the use of other phenols and alkylphenols, but not this specific compound.

Use in Functional Materials Development

Functional materials are designed to possess specific properties for use in various technologies. The potential application of this compound in the development of such materials is not substantiated by the available research. The specific functional materials derived from this compound and their performance characteristics are not documented.

Precursors for Electronic Materials (e.g., Semiconducting Polymers)

The development of organic electronic materials, particularly semiconducting polymers, relies on the design and synthesis of novel monomeric units that can be polymerized to yield materials with desirable electronic and physical properties. While direct, extensive research on this compound's application in commercially available semiconducting polymers is not widely documented, its structural motifs are analogous to those found in precursors for high-performance organic semiconductors.

The strategic placement of alkyl groups on the phenol backbone in this compound can influence the solubility, processability, and solid-state packing of resulting polymers. These factors are critical in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The bulky isopropyl group, for instance, can enhance the solubility of the monomer and the final polymer in organic solvents, facilitating solution-based processing techniques which are often more cost-effective than traditional vacuum deposition methods.

Furthermore, the phenolic hydroxyl group offers a reactive site for further chemical modification. It can be readily converted into other functional groups, such as ethers or esters, which can then be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the polymer. This functionalization is a key strategy in the design of both p-type and n-type organic semiconductors.

Research into structurally similar alkylated phenols has demonstrated their potential in creating polymers with improved charge carrier mobility and stability. The introduction of specific alkyl chains can impact the intermolecular interactions and π-π stacking distances in the solid state, which are paramount for efficient charge transport. Although specific data for polymers derived directly from this compound is limited in publicly accessible literature, the principles established for analogous compounds suggest its strong potential as a valuable precursor.

Development of Sensors and Photosensitive Polymers

The inherent reactivity and electronic nature of the phenol ring make this compound a promising candidate for the development of advanced sensors and photosensitive polymers.

In the realm of chemical sensors, the phenolic moiety can act as a recognition element. For instance, enzyme-functionalized biosensors often utilize phenolic compounds as substrates. In one embodiment of an electrochemical sensor, phenol oxidases have been shown to exhibit good selectivity towards ethyl phenols, indicating the potential for derivatives like this compound to be used in the detection of specific analytes. google.com The enzymatic oxidation of the phenol can produce an electrochemical signal that is proportional to the concentration of the target substance. While research has highlighted the use of p-ethylphenol in tyrosinase-immobilized biosensors for its oxidation to 4-ethyl-1,2-benzoquinone google.com, the core reactivity is a feature of the phenolic group, suggesting that this compound could be explored for similar sensing applications, potentially with altered selectivity or sensitivity due to its unique substitution pattern.

Photosensitive polymers are materials that undergo a chemical or physical change upon exposure to light. These materials are crucial in a variety of applications, including photoresists for microelectronics fabrication and photocurable coatings. Phenolic resins have a long history of use as photosensitive materials. The incorporation of this compound into a polymer backbone could lead to the development of novel photosensitive systems. The phenolic hydroxyl group can be a site for cross-linking reactions initiated by photogenerated acids or radicals. General studies on photosensitive polymers have detailed how polymers with pendant epoxy groups can be crosslinked in the presence of photo-acid generators, a process that could be adapted for polymers functionalized with this compound derivatives. ethernet.edu.et

The specific substitution pattern of this compound may also influence the photoreactivity of the resulting polymer, potentially affecting properties such as the speed of curing or the resolution of photolithographic patterns.

Environmental Chemistry and Fate Studies of 3 Ethyl 2 Propan 2 Yl Phenol

Degradation Pathways in Environmental Compartments

The environmental persistence of 3-Ethyl-2-(propan-2-YL)phenol is determined by its susceptibility to hydrolytic, photolytic, and oxidative degradation processes. These abiotic pathways can significantly influence the concentration and transformation of the compound in aquatic and terrestrial systems.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For phenolic compounds like this compound, the ether linkages, if present, would be the primary sites for hydrolytic cleavage. However, the structure of this compound, consisting of a stable aromatic ring and alkyl substituents, suggests that it is not readily susceptible to hydrolysis under typical environmental pH and temperature conditions. The carbon-carbon bonds of the alkyl groups and the aromatic ring are generally resistant to hydrolysis. Therefore, hydrolytic degradation is not considered a significant removal pathway for this compound in the environment.

Photolytic transformation, or photodegradation, involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds can absorb UV light, leading to the formation of excited states and subsequent chemical reactions. In the presence of photosensitizers like humic substances, which are common in natural waters, the photodegradation of organic pollutants can be enhanced through the generation of reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.org

For alkylphenols, photodegradation can proceed through direct photolysis, where the compound itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances. acs.org The process can lead to the oxidation of the alkyl side chains and the hydroxylation or cleavage of the aromatic ring. The rate and extent of photolytic transformation are influenced by factors such as water clarity, depth, and the presence of dissolved organic matter. While specific studies on this compound are not available, research on other phenols demonstrates that photocatalytic degradation using materials like titanium dioxide (TiO₂) can effectively mineralize these compounds. mdpi.com

Oxidative transformation is a key degradation pathway for phenolic compounds in both aqueous and soil environments. This process involves the reaction of the compound with various oxidizing agents. In natural waters, dissolved oxygen can participate in the oxidation of phenols, a process that can be accelerated by the presence of metal ions or microbial enzymes.

In soil environments, oxidative processes are often mediated by clay minerals and metal oxides, which can act as catalysts. The phenolic hydroxyl group is susceptible to oxidation, potentially leading to the formation of phenoxyl radicals. These radicals can then undergo further reactions, including polymerization or ring cleavage. Studies on the oxidation of 4-isopropylphenol (B134273) have shown the formation of dimers and oligomers through the generation of quinone methide intermediates. researchgate.net This suggests that similar polymerization reactions could be a potential fate for this compound in oxidative environments.

Microbial Transformation and Biodegradation Research

The biodegradation of alkylphenols by microorganisms is a crucial process for their removal from the environment. The structure of the alkylphenol, particularly the branching and length of the alkyl chain, significantly influences its biodegradability. nih.gov

Microorganisms have evolved diverse enzymatic pathways to degrade phenolic compounds. For many alkylphenols, the initial step in aerobic degradation involves the hydroxylation of the aromatic ring, often catalyzed by monooxygenase enzymes. nih.gov However, for long-chain branched alkylphenols, an alternative pathway known as ipso-hydroxylation has been identified. nih.gov In this mechanism, the alkyl group is displaced from the aromatic ring and replaced by a hydroxyl group. This ipso-substitution is a key degradation mechanism for compounds like nonylphenol, which has a highly branched alkyl chain. nih.gov

Given the branched nature of the isopropyl group in this compound, it is plausible that ipso-hydroxylation could be a significant enzymatic degradation pathway. This process would lead to the formation of a catechol derivative and the corresponding alkyl side-chain fragment. The ipso-hydroxylation of arylboronic acids to phenols is a well-studied chemical reaction that provides a model for this type of transformation. researchgate.netrsc.orgresearchgate.net

Another potential enzymatic pathway is the oxidation of the alkyl side chains. Enzymes such as cytochrome P450 monooxygenases can catalyze the hydroxylation of aliphatic C-H bonds in alkylphenols. pnas.org This would lead to the formation of more polar and generally more biodegradable metabolites.

The identification of microbial metabolites is essential for elucidating the complete biodegradation pathway of a compound. For alkylphenols, a variety of metabolites have been identified, depending on the specific compound and the microbial species involved. Common metabolites include hydroxylated aromatic rings (catechols), carboxylated alkyl side chains, and smaller phenolic compounds resulting from ring cleavage. nih.govresearchgate.net

The biotransformation rates of alkylphenols can vary widely. Factors influencing these rates include the concentration of the compound, the presence of a suitable microbial community, and environmental conditions such as temperature, pH, and oxygen availability. nih.gov Studies on other alkylphenols have shown that while some may not be readily biodegradable in standard screening tests, they can exhibit significant biotransformation in natural environments over longer periods. nih.gov The biotransformation half-lives of some alkylphenols in seawater have been reported to be less than 50 days. nih.gov

Table 1: Summary of Degradation Pathways for Structurally Similar Alkylphenols

| Degradation Pathway | Key Processes | Influencing Factors | Potential Products | Citation |

| Hydrolysis | Generally not significant for alkylphenols | pH, temperature | Not applicable | |

| Photolysis | Direct and indirect photodegradation | Light intensity, photosensitizers (humic substances) | Hydroxylated aromatics, ring cleavage products | acs.org |

| Oxidation | Reaction with dissolved oxygen, catalyzed by metal ions or minerals | Presence of catalysts, pH | Phenoxyl radicals, polymerized products (dimers, oligomers) | researchgate.net |

| Microbial Degradation | Aromatic ring hydroxylation, alkyl chain oxidation, ipso-hydroxylation | Microbial community, oxygen, temperature, pH | Catechols, carboxylated side chains, smaller phenolics | nih.govnih.govresearchgate.net |

Environmental Distribution and Partitioning Studies of this compound

Volatilization Studies from Environmental Matrices

No studies specifically investigating the volatilization of this compound from water, soil, or other environmental compartments were found. The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant. Without empirical data or reliable estimations for these properties for this compound, its potential for atmospheric distribution cannot be accurately assessed.

Sorption to Sediments and Soils

Specific data on the sorption behavior of this compound to sediments and soils are not available. The sorption of phenolic compounds is generally influenced by factors such as the organic carbon content of the soil or sediment, pH, and the compound's octanol-water partition coefficient (Kow). nih.gov For other alkylphenols, high Kow values indicate a tendency to partition into sediments. nih.gov However, without specific studies on this compound, its partitioning coefficient (Koc) and the extent of its binding to solid matrices remain unknown.

Kinetic Studies of Environmental Transformation Processes of this compound

There is no available research on the kinetics of the environmental transformation of this compound. Environmental transformation processes for phenolic compounds can include biodegradation, photodegradation, and oxidation. Studies on other alkylphenols show that degradation rates can be influenced by factors such as the presence of microorganisms, sunlight, and reactive oxygen species. nih.govmdpi.com Aerobic conditions generally favor the biodegradation of alkylphenols. nih.gov However, the specific half-life and degradation pathways of this compound in various environmental compartments have not been determined.

The lack of empirical data on the environmental chemistry and fate of this compound highlights a knowledge gap. While the behavior of similar compounds can offer general insights, specific experimental studies are necessary to accurately characterize its environmental risk profile. Future research would be needed to determine its persistence, mobility, and potential for bioaccumulation.

Biological Activity Research and Mechanistic Investigations of 3 Ethyl 2 Propan 2 Yl Phenol Analogs in Vitro

In Vitro Antimicrobial Activity Studies

Analogs of 3-ethyl-2-(propan-2-YL)phenol, particularly thymol (B1683141) and carvacrol (B1668589), have demonstrated notable antimicrobial effects against a range of pathogenic bacteria and fungi.

Studies have shown that structural modifications of phenolic compounds like thymol and carvacrol can significantly influence their antibacterial potency. nih.govnih.gov For instance, the introduction of an allyl group to carvacrol and thymol has been shown to enhance their efficacy against planktonic cells of Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov

In one study, 2-allyl carvacrol reduced the growth of S. epidermidis by 79.80% and P. aeruginosa by 79.63% over five hours. nih.gov In comparison, the parent compound, carvacrol, only achieved a 15.55% reduction against S. epidermidis and 2.35% against P. aeruginosa. nih.gov A similar trend was observed with 2-allyl thymol, which inhibited the growth of S. epidermidis and P. aeruginosa by 79.00% and 77.93%, respectively, far exceeding the efficacy of unmodified thymol (25.67% and 19.18% reduction, respectively). nih.gov

Halogenation has also been identified as a strategy to boost antibacterial action. nih.gov 4-chlorothymol is reportedly up to six times more active than thymol against S. aureus and S. epidermidis. nih.gov Furthermore, 4-bromothymol has demonstrated up to 15 times stronger activity than its parent compound against several pathogenic bacterial strains. nih.gov Other derivatives, including thymol-sulfadiazine conjugates, have shown inhibitory activity against S. aureus and Enterococcus faecalis. nih.gov

Table 1: In Vitro Antibacterial Activity of Phenolic Analogs

| Compound | Bacterial Strain | % Growth Reduction (after 5h) |

|---|---|---|

| Carvacrol | S. epidermidis | 15.55% |

| P. aeruginosa | 2.35% | |

| 2-Allyl Carvacrol | S. epidermidis | 79.80% |

| P. aeruginosa | 79.63% | |

| Thymol | S. epidermidis | 25.67% |

| P. aeruginosa | 19.18% | |

| 2-Allyl Thymol | S. epidermidis | 79.00% |

| P. aeruginosa | 77.93% |

Data sourced from a study on the antimicrobial activity of naturally occurring phenols and their derivatives. nih.gov

The antifungal properties of phenolic compounds have been evaluated against significant mycotoxin-producing fungi. nih.gov In a comprehensive study of 21 phenolic components, thymol and carvacrol were identified as the most effective antifungal agents against species from the Fusarium, Aspergillus, and Penicillium genera. nih.gov

The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth, highlighted their potency. For thymol, the MIC₅₀ values (inhibiting 50% of isolates) ranged from 30 to 52 µg/mL, while the MIC₁₀₀ values (inhibiting 100% of isolates) were between 76 and 255 µg/mL. nih.gov Carvacrol also showed strong activity, with MIC₅₀ values of 37 to 76 µg/mL and MIC₁₀₀ values of 131 to 262 µg/mL. nih.gov These results underscore the differences in efficacy based on molecular structure and the varying sensitivity among fungal species. nih.gov

Furthermore, chemical modifications, such as bromination, have been shown to enhance the antifungal activity of thymol by up to 15 times against various pathogenic fungal strains. nih.gov Thymol derivatives incorporating pyridazinone and pyridine (B92270) moieties have also exhibited increased antifungal effects compared to the parent compound. nih.gov

Table 2: Antifungal Efficacy (MIC values) of Thymol and Carvacrol

| Compound | MIC₅₀ (µg/mL) | MIC₁₀₀ (µg/mL) |

|---|---|---|

| Thymol | 30 - 52 | 76 - 255 |

| Carvacrol | 37 - 76 | 131 - 262 |